molecular formula C12H19NO4 B110607 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1221818-81-0

7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B110607
CAS RN: 1221818-81-0
M. Wt: 241.28 g/mol
InChI Key: XRDRXGVDCVQVPV-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular weight of 269.34 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds, such as 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach to synthesize related bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid are not available, related compounds like 7-oxanorbornanes undergo various reactions. For instance, they can generate useful polymers upon oxa ring openings . They are also involved in radical-induced alkene polymerizations .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 269.34 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is particularly useful in constructing bicyclic frameworks present in many natural products and pharmaceuticals . The tert-butoxycarbonyl (Boc) group is often used in peptide synthesis as a protective group for amines, and its presence in this compound facilitates the synthesis of complex peptides and proteins.

Development of Chiral Auxiliaries

The chiral nature of this compound makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are crucial for inducing stereoselectivity in chemical reactions, which is vital for producing enantiomerically pure substances used in drugs.

Creation of Polymer Precursors

Due to its reactive carboxylic acid group, this compound can be used to create polymer precursors. It can undergo various reactions to form polymers with specific mechanical and chemical properties for industrial applications .

Medicinal Chemistry Research

In medicinal chemistry, this compound’s bicyclic structure is valuable for the design of novel therapeutic agents. It can be incorporated into molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity .

Agricultural Chemical Development

The compound’s structural features are beneficial in the development of new agricultural chemicals. Its bicyclic ring system can be modified to produce compounds with herbicidal or pesticidal activities .

Advanced Material Synthesis

Researchers utilize this compound in the synthesis of advanced materials. Its unique structure can lead to materials with desirable properties, such as increased strength or thermal stability .

Catalysis

The compound can also be used in catalysis to accelerate chemical reactions. Its structure can be tailored to create catalysts that are highly selective for certain transformations .

Environmental Science Applications

Lastly, this compound finds applications in environmental science. It can be used to synthesize compounds that help in the removal of pollutants or in the development of green chemistry processes .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433828
Record name 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

249291-76-7, 711082-67-6
Record name 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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